N-Cyclohexyl-1,3,5-triazine-2,4-diamine: A Comprehensive Technical Guide for Drug Discovery Professionals
N-Cyclohexyl-1,3,5-triazine-2,4-diamine: A Comprehensive Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the chemical and pharmacological properties of N-Cyclohexyl-1,3,5-triazine-2,4-diamine. As a member of the versatile 1,3,5-triazine class of heterocyclic compounds, this molecule holds significant potential for applications in medicinal chemistry, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the compound's synthesis, physicochemical characteristics, reactivity, and putative biological activities. The guide synthesizes available data on related structures to provide predictive insights and detailed experimental protocols, thereby serving as a valuable resource for laboratories engaged in the exploration of triazine-based scaffolds for therapeutic intervention.
Introduction: The Prominence of the 1,3,5-Triazine Scaffold
The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities.[1] Derivatives of this heterocyclic core have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2] The key to their versatility lies in the symmetrical and electron-deficient nature of the triazine ring, which allows for facile and regioselective functionalization at the 2, 4, and 6 positions. This modularity enables the fine-tuning of steric and electronic properties to optimize interactions with biological targets.
N-Cyclohexyl-1,3,5-triazine-2,4-diamine, the subject of this guide, incorporates a bulky, lipophilic cyclohexyl group, which can significantly influence its pharmacokinetic and pharmacodynamic profile. The presence of the 2,4-diamino substitution pattern is particularly noteworthy, as it is a common feature in a class of antimetabolites known as dihydrofolate reductase (DHFR) inhibitors.[3][4] This guide will delve into the specific attributes of this compound, providing a solid foundation for its further investigation as a potential drug candidate.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its solubility, permeability, metabolic stability, and ultimately, its bioavailability and efficacy. The key physicochemical parameters for N-Cyclohexyl-1,3,5-triazine-2,4-diamine are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | N-Cyclohexyl-1,3,5-triazine-2,4-diamine | - |
| Synonyms | 2-Amino-4-(cyclohexylamino)-s-triazine, N2-Cyclohexyl-1,3,5-triazine-2,4-diamine | - |
| CAS Number | 645-20-5 | [5] |
| Molecular Formula | C₉H₁₅N₅ | - |
| Molecular Weight | 193.25 g/mol | - |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | 162-164 °C | - |
| Boiling Point | 412.8 °C at 760 mmHg (predicted) | - |
| Density | 1.26 g/cm³ (predicted) | - |
| pKa | 3.91 (predicted) | - |
| LogP | 1.85 (predicted) | - |
| Solubility | Soluble in organic solvents such as DMSO and methanol; sparingly soluble in water (predicted) | - |
Synthesis and Structural Elucidation
The synthesis of N-Cyclohexyl-1,3,5-triazine-2,4-diamine can be achieved through a variety of methods, with the most common approach involving the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise introduction of different nucleophiles.
Proposed Synthetic Pathway
A plausible and efficient route to N-Cyclohexyl-1,3,5-triazine-2,4-diamine is a two-step process starting from the readily available cyanuric chloride. The first step involves the monosubstitution of cyanuric chloride with cyclohexylamine at a low temperature, followed by the disubstitution with ammonia at an elevated temperature.
Caption: Proposed two-step synthesis of N-Cyclohexyl-1,3,5-triazine-2,4-diamine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Chloro-4-(cyclohexylamino)-1,3,5-triazine
-
To a stirred solution of cyanuric chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.1 eq).
-
Slowly add a solution of cyclohexylamine (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the DIPEA hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-chloro-4-(cyclohexylamino)-1,3,5-triazine as a white solid.
Step 2: Synthesis of N-Cyclohexyl-1,3,5-triazine-2,4-diamine
-
Dissolve the 2-chloro-4-(cyclohexylamino)-1,3,5-triazine (1.0 eq) from Step 1 in 1,4-dioxane.
-
Add an excess of aqueous ammonia (e.g., 28-30% solution, 10 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Triturate the resulting solid with water to remove excess ammonia and ammonium salts, followed by filtration.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure N-Cyclohexyl-1,3,5-triazine-2,4-diamine.
Structural Elucidation: Predictive Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 6.5-7.0 (br s, 2H): Exchangeable protons of the primary amino group (-NH₂).
-
δ 6.0-6.5 (br s, 1H): Exchangeable proton of the secondary amino group (-NH-cyclohexyl).
-
δ 3.5-3.8 (m, 1H): Methine proton of the cyclohexyl ring attached to the nitrogen.
-
δ 1.0-2.0 (m, 10H): Methylene protons of the cyclohexyl ring.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ 167-169: Two carbons of the triazine ring attached to the amino groups.
-
δ 165-167: One carbon of the triazine ring.
-
δ 48-52: Methine carbon of the cyclohexyl ring.
-
δ 32-34: Methylene carbons of the cyclohexyl ring adjacent to the methine carbon.
-
δ 24-26: Remaining methylene carbons of the cyclohexyl ring.
-
-
FT-IR (KBr, cm⁻¹):
-
3300-3500: N-H stretching vibrations of the primary and secondary amino groups.
-
2850-2950: C-H stretching vibrations of the cyclohexyl group.
-
1550-1650: C=N stretching and N-H bending vibrations of the triazine ring and amino groups.
-
~810: Characteristic triazine ring breathing vibration.
-
-
Mass Spectrometry (ESI+):
-
m/z: 194.14 [M+H]⁺ (calculated for C₉H₁₆N₅⁺).
-
Chemical Reactivity
The chemical reactivity of N-Cyclohexyl-1,3,5-triazine-2,4-diamine is primarily dictated by the electron-deficient nature of the triazine ring and the nucleophilicity of the amino groups.
-
N-Alkylation and N-Acylation: The primary and secondary amino groups can undergo alkylation and acylation reactions with suitable electrophiles under basic conditions. This allows for further diversification of the scaffold.
-
Electrophilic Aromatic Substitution: The triazine ring is generally resistant to electrophilic attack due to its electron-deficient character.
-
Nucleophilic Substitution: While the amino groups are poor leaving groups, derivatization to a better leaving group could potentially allow for further nucleophilic substitution on the triazine ring, although this would require harsh conditions.
Biological Activity and Potential Applications
The 2,4-diamino-1,3,5-triazine scaffold is a well-established pharmacophore for the inhibition of dihydrofolate reductase (DHFR).[3][4] This enzyme is crucial for the de novo synthesis of purines, thymidylate, and certain amino acids, making it an essential target for antimicrobial and anticancer therapies.[10]
Putative Mechanism of Action: DHFR Inhibition
Dihydrofolate reductase catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in one-carbon transfer reactions. The 2,4-diaminotriazine scaffold acts as a competitive inhibitor of DHFR by mimicking the pteridine ring of the natural substrate, dihydrofolate. The increased basicity of the 2,4-diamino system compared to the 2-amino-4-oxo system in dihydrofolate leads to a stronger interaction with a conserved acidic residue (aspartate or glutamate) in the active site of the enzyme.[11] This strong ionic interaction, coupled with other hydrophobic and hydrogen bonding interactions, results in potent inhibition of the enzyme's activity, leading to the depletion of tetrahydrofolate and subsequent cell death in rapidly proliferating cells.
Caption: Competitive inhibition of Dihydrofolate Reductase (DHFR) by N-Cyclohexyl-1,3,5-triazine-2,4-diamine.
Potential Therapeutic Applications
Given its structural similarity to known DHFR inhibitors, N-Cyclohexyl-1,3,5-triazine-2,4-diamine is a promising candidate for development in the following areas:
-
Anticancer Therapy: Many solid tumors and hematological malignancies exhibit high rates of proliferation and are therefore sensitive to DHFR inhibition. Further studies are warranted to evaluate the cytotoxic activity of this compound against a panel of cancer cell lines.[12][13]
-
Antibacterial and Antiprotozoal Agents: DHFR is also a validated target in various pathogens. Selective inhibitors of microbial DHFR over human DHFR can be developed as effective antimicrobial agents.
Future Directions and Conclusion
N-Cyclohexyl-1,3,5-triazine-2,4-diamine represents a molecule of significant interest within the broader class of bioactive triazines. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and a strong rationale for its investigation as a DHFR inhibitor.
To fully realize the therapeutic potential of this compound, further research is essential. Key next steps should include:
-
Confirmation of the proposed synthesis and full spectroscopic characterization.
-
In vitro evaluation of its inhibitory activity against human and microbial DHFR.
-
Screening for cytotoxic activity against a diverse panel of cancer cell lines.
-
Lead optimization through the synthesis and evaluation of analogs to establish a clear structure-activity relationship (SAR).
References
-
Mechanism of reaction catalyzed by DHFR. (n.d.). In ResearchGate. Retrieved January 18, 2026, from [Link]
- Hartman, P. G. (1993). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. Journal of Chemotherapy, 5(6), 369–376.
- Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (2006). European Journal of Medicinal Chemistry, 41(2), 219–225.
-
N-Cyclohexyl-N''-indan-2-yl-[11][12][14]triazine-2,4,6-triamine. (n.d.). In PubChem. Retrieved January 18, 2026, from [Link]
- Combination of 1H and 13C NMR Spectroscopy. (n.d.).
-
Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. (n.d.). In ResearchGate. Retrieved January 18, 2026, from [Link]
-
6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (n.d.). In PubMed Central. Retrieved January 18, 2026, from [Link]
-
(PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.). In ResearchGate. Retrieved January 18, 2026, from [Link]
- Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). New Journal of Chemistry.
-
Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (n.d.). In New Journal of Chemistry (RSC Publishing). Retrieved January 18, 2026, from [Link]
-
Dihydrofolate reductase inhibitor. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. (n.d.). In International Journal of Pharmaceutical Research and Allied Sciences. Retrieved January 18, 2026, from [Link]
- A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. (2022). European Journal of Medicinal Chemistry, 241, 114645.
-
What are DHFR inhibitors and how do they work? (2024, June 21). In Patsnap Synapse. Retrieved January 18, 2026, from [Link]
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science, 6(4), 108–121.
-
2-N-cyclohexyl-1,3,5-triazine-2,4,6-triamine. (n.d.). In SpectraBase. Retrieved January 18, 2026, from [Link]
-
N
4-cyclohexyl-6-(4-morpholinyl)-. (n.d.). In SpectraBase. Retrieved January 18, 2026, from [Link] -
1,3,5-Triazine-2,4,6-triamine, N,N-dihexyl-N',N''-diphenyl-. (n.d.). In PubChem. Retrieved January 18, 2026, from [Link]
-
1,3,5-Triazine-2,4-diamine, 6-chloro-. (n.d.). In NIST WebBook. Retrieved January 18, 2026, from [Link]
-
1,3,5-Triazine-2,4-diamine, N,N'-diethyl-6-methoxy-. (n.d.). In NIST WebBook. Retrieved January 18, 2026, from [Link]
-
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]-. (n.d.). In Substance. Retrieved January 18, 2026, from [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. theclinivex.com [theclinivex.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 1,3,5-Triazine-2,4,6-triamine, N,N-dihexyl-N',N''-diphenyl- | C27H38N6 | CID 635013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
